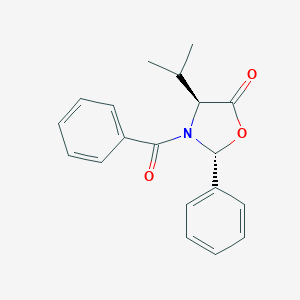
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a benzoyl group, a phenyl group, and a propan-2-yl group attached to an oxazolidinone ring, making it a versatile intermediate in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one typically involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomer with high purity.
化学反应分析
Types of Reactions
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the oxazolidinone ring to an amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2) in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
Chemistry
In organic synthesis, 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is used as a chiral auxiliary to induce stereoselectivity in various reactions. It is also employed as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology
The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of enzyme inhibitors. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with specific biological targets makes them promising candidates for drug development.
Industry
The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
Uniqueness
3-benzoyl-4-isopropyl-2-phenyl-1,3-oxazolidin-5-one is unique due to its specific stereochemistry and the presence of both benzoyl and phenyl groups. These structural features contribute to its versatility in various chemical reactions and its potential applications in different fields. The compound’s ability to act as a chiral auxiliary and its potential biological activity further distinguish it from similar compounds.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(2R,4S)-3-benzoyl-2-phenyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3/c1-13(2)16-19(22)23-18(15-11-7-4-8-12-15)20(16)17(21)14-9-5-3-6-10-14/h3-13,16,18H,1-2H3/t16-,18+/m0/s1 |
InChI 键 |
CBMVKEBEKIEDBP-FUHWJXTLSA-N |
SMILES |
CC(C)C1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
手性 SMILES |
CC(C)[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















